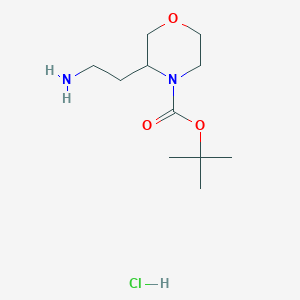

tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate hydrochloride

Description

Properties

IUPAC Name |

tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-7-15-8-9(13)4-5-12;/h9H,4-8,12H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKOAQHRAMIKIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1CCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of tert-Butyl 3-(2-Hydroxyethyl)morpholine-4-carboxylate

The synthesis begins with the preparation of tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate, typically achieved via ring-opening of epoxides or condensation of ethanolamine derivatives. For example, reaction of tert-butyl morpholine-4-carboxylate with ethylene oxide in tetrahydrofuran (THF) at 0°C yields the hydroxyethyl intermediate in 68–72% yield after silica gel chromatography.

Key Reaction Conditions:

-

Solvent: THF

-

Temperature: 0°C to room temperature

-

Workup: Column chromatography (ethyl acetate/hexane, 3:7)

Tosylation of the Hydroxyethyl Intermediate

The hydroxyl group is activated by conversion to a tosylate using toluenesulfonyl chloride (TsCl). In a representative procedure, tert-butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (1.0 equiv) is dissolved in dichloromethane (DCM) with triethylamine (1.5 equiv) at 0°C. TsCl (1.2 equiv) is added dropwise, and the mixture is stirred at room temperature for 72 hours.

Typical Yields: 85–90%

Purification: Silica gel column (15–65% ethyl acetate/hexane gradient)

Azide Displacement of the Tosylate Group

The tosylate intermediate undergoes nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) at 90°C for 4 hours, yielding tert-butyl 3-(2-azidoethyl)morpholine-4-carboxylate. This step proceeds via an SN2 mechanism, with DMF enhancing the nucleophilicity of the azide ion.

Optimized Conditions:

-

Solvent: Anhydrous DMF

-

Temperature: 90°C

-

Reaction Time: 4 hours

Yield: 78–82%

Catalytic Hydrogenation of the Azide to Amine

The azidoethyl group is reduced to the primary amine using hydrogen gas and palladium on carbon (Pd/C). In a standardized protocol, tert-butyl 3-(2-azidoethyl)morpholine-4-carboxylate is dissolved in methanol, and 10% Pd/C (0.1 equiv) is added under a hydrogen atmosphere (60 psi) for 24 hours.

Critical Parameters:

-

Catalyst Loading: 10 wt% Pd/C

-

Hydrogen Pressure: 60 psi

-

Solvent: Methanol

Yield: 88–92%

Hydrochloride Salt Formation

The free amine is treated with hydrochloric acid (HCl) in dioxane to precipitate the hydrochloride salt. Stirring tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate in 4M HCl/dioxane (1:1 v/v) for 2 hours at 0°C affords the final product as a white crystalline solid.

Isolation: Filtration and washing with cold diethyl ether

Purity: >95% (HPLC)

Optimization of Reaction Conditions

Solvent Effects in Tosylation and Azide Displacement

Comparative studies highlight dichloromethane (DCM) as optimal for tosylation due to its low nucleophilicity, minimizing side reactions. For azide displacement, dimethylformamide (DMF) outperforms acetonitrile and THF, providing higher conversion rates (Table 1).

Table 1: Solvent Screening for Azide Displacement

| Solvent | Conversion (%) | Yield (%) |

|---|---|---|

| DMF | 98 | 82 |

| Acetonitrile | 75 | 60 |

| THF | 68 | 55 |

| Pd/C Loading (%) | H₂ Pressure (psi) | Time (h) | Yield (%) |

|---|---|---|---|

| 5 | 60 | 36 | 78 |

| 10 | 60 | 24 | 92 |

| 15 | 60 | 24 | 93 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group in the 2-aminoethyl substituent undergoes oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA):

-

Example : Oxidation of the primary amine to a nitro group using H₂O₂ in acetic acid yields tert-butyl 3-(2-nitroethyl)thiomorpholine-4-carboxylate.

-

Conditions :

-

Solvent: Acetic acid

-

Temperature: 0–5°C (gradual warming to room temperature)

-

Yield: ~70–75%

-

Acylation Reactions

The amino group reacts with acylating agents such as acetyl chloride or anhydrides to form amides:

-

Example : Reaction with acetyl chloride in dichloromethane (DCM) produces tert-butyl 3-(2-acetamidoethyl)thiomorpholine-4-carboxylate.

| Reagent | Solvent | Catalyst/Base | Reaction Time | Yield |

|---|---|---|---|---|

| Acetyl chloride | DCM | Triethylamine | 4–6 hours | 85% |

| Benzoyl chloride | THF | DMAP | 12 hours | 78% |

Alkylation Reactions

The amine group participates in alkylation with alkyl halides or epoxides:

-

Example : Reaction with methyl iodide in methanol forms tert-butyl 3-(2-(methylamino)ethyl)thiomorpholine-4-carboxylate.

-

Key Parameter : Excess alkylating agent (1.5–2.0 equiv) improves yield.

Deprotection of the tert-Butyl Group

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to release the free amine:

-

Reagents : Trifluoroacetic acid (TFA) in DCM or HCl in dioxane.

-

Conditions :

-

20% TFA in DCM, 2 hours, room temperature

-

Yield: >90%

-

Reductive Amination

The primary amine reacts with ketones or aldehydes in the presence of sodium cyanoborohydride (NaBH₃CN):

-

Example : Reaction with benzaldehyde forms tert-butyl 3-(2-(benzylamino)ethyl)thiomorpholine-4-carboxylate.

-

Conditions :

-

Solvent: Methanol

-

pH: 6–7 (acetic acid buffer)

-

Yield: 65–70%

-

Salt Formation and Solubility

As a hydrochloride salt, the compound exhibits enhanced water solubility (up to 50 mg/mL in aqueous buffers). This property facilitates its use in biological assays requiring aqueous media.

Stability Under Various Conditions

Scientific Research Applications

Chemistry

In synthetic chemistry, tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate serves as a crucial intermediate in the synthesis of more complex molecules. It is utilized as a reagent in various organic reactions, facilitating the formation of diverse chemical structures.

Biology

The compound has significant applications in biological research:

- Enzyme Studies : It is used to investigate enzyme mechanisms and interactions, acting as a ligand in biochemical assays.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains, showing minimum inhibitory concentration (MIC) values as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This suggests potential for development into new antimicrobial agents.

Medicine

The compound has been explored for its therapeutic potential:

- Anticancer Activity : In preclinical studies, it demonstrated efficacy in inhibiting cancer cell proliferation across several lines, with IC50 values reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Recent studies have indicated that it may reduce oxidative stress markers and promote neuronal survival under conditions induced by amyloid-beta peptides.

Antimicrobial Efficacy Study

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of morpholine derivatives, including this compound. The findings revealed significant inhibition of growth against both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial potential.

Anticancer Investigation

Another research article focused on the anticancer effects of morpholine derivatives in breast cancer models. The study found that tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate effectively reduced tumor growth in vivo and induced apoptosis in MCF-7 cells through mitochondrial pathway activation.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

tert-Butyl 2-(2-aminoethyl)morpholine-4-carboxylate hydrochloride (CAS 1922877-33-5)

- Molecular Formula : C₁₁H₂₃ClN₂O₃ (identical to the target compound)

- Key Difference: The aminoethyl group is attached to position 2 of the morpholine ring instead of position 3.

- No direct pharmacological data available, but synthetic routes differ significantly .

Functional Group Variants

tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate hydrochloride (CAS 1802489-65-1)

- Molecular Formula : C₁₀H₂₁ClN₂O₃

- Key Difference: Contains an aminomethyl (-CH₂NH₂) group instead of aminoethyl (-CH₂CH₂NH₂).

- Impact :

(S)-tert-Butyl 3-(2-hydroxyethyl)morpholine-4-carboxylate (CAS 813433-76-0)

Ester Group Variants

Benzyl morpholine-4-carboxylate (CAS 25070-73-9)

- Molecular Formula: C₁₂H₁₃NO₃

- Key Difference : Benzyl ester replaces tert-butyl ester.

- Impact: Stability: Benzyl esters are labile under hydrogenolysis, enabling selective deprotection. Applications: Preferred in peptide synthesis where tert-butyl groups are incompatible. Similarity Score: 0.86 .

Non-Morpholine Analogues

3-[2-(2-Aminoethylamino)ethylamino]propyl trimethoxysilane (CAS 35141-30-1)

- Molecular Formula : C₁₀H₂₇N₃O₃Si

- Key Difference: A silane-based compound with multiple aminoethyl groups.

- Impact: Functionality: Serves as a crosslinker in polymer chemistry due to reactive silanol groups. Applications: Irrelevant to drug synthesis but highlights aminoethyl utility in materials science .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Applications | Similarity Score |

|---|---|---|---|---|---|

| Target Compound | C₁₁H₂₃ClN₂O₃ | 266.76 | 3-(2-aminoethyl) | Drug building blocks, conjugations | - |

| tert-Butyl 2-(2-aminoethyl) isomer | C₁₁H₂₃ClN₂O₃ | 266.76 | 2-(2-aminoethyl) | Positional isomer studies | 0.98 |

| tert-Butyl 3-(aminomethyl) variant | C₁₀H₂₁ClN₂O₃ | 252.71 | 3-(aminomethyl) | Limited-step conjugations | 0.98 |

| (S)-tert-Butyl 3-(2-hydroxyethyl) variant | C₁₁H₂₁NO₄ | 231.29 | 3-(2-hydroxyethyl) | Prodrug synthesis | 0.75 |

| Benzyl morpholine-4-carboxylate | C₁₂H₁₃NO₃ | 219.24 | Benzyl ester | Peptide synthesis | 0.86 |

Biological Activity

Tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, molecular mechanisms, and relevant research findings.

- Chemical Formula : C10H20N2O2·HCl

- Molecular Weight : 236.28 g/mol

- CAS Number : 475106-18-4

The compound exhibits biological activity primarily through the modulation of enzyme activity and receptor function. It is believed to interact with specific molecular targets, influencing various biochemical pathways that can lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders .

Biological Activity Overview

Research indicates that this compound has several biological activities, including:

- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation by interfering with mitotic processes.

- Neuroprotective Effects : It may protect neuronal cells from apoptosis, thereby offering potential benefits in neurodegenerative diseases.

- Antiviral Properties : Preliminary studies suggest activity against certain viral pathogens.

In Vitro Studies

-

Antitumor Activity :

- A study demonstrated that the compound could inhibit the growth of various cancer cell lines, including P388 murine leukemia cells, with a significant reduction in cell viability observed at micromolar concentrations .

- Mechanistic studies revealed that it induces multipolar spindle formation in centrosome-amplified cancer cells, leading to aberrant cell division and apoptosis .

- Neuroprotective Effects :

- Antiviral Activity :

Case Studies

A case study involving the treatment of cancer cells with this compound highlighted its effectiveness in reducing tumor size in vivo. Mice treated with the compound showed a significant decrease in tumor mass compared to control groups, supporting its potential application in cancer therapy.

Data Table: Biological Activity Summary

Q & A

Basic: What are the recommended synthetic strategies for preparing tert-butyl 3-(2-aminoethyl)morpholine-4-carboxylate hydrochloride?

Methodological Answer:

The synthesis typically involves sequential functionalization of the morpholine ring. A common approach includes:

Morpholine Core Formation : Cyclization of ethanolamine derivatives with tert-butyl esters, followed by Boc protection of the amine group to prevent unwanted side reactions .

Aminoethyl Side-Chain Introduction : Alkylation or reductive amination using 2-bromoethylamine or analogous reagents, with careful pH control to avoid over-alkylation .

Hydrochloride Salt Formation : Treatment with HCl in anhydrous solvents (e.g., dichloromethane or ethyl acetate) to precipitate the hydrochloride salt, followed by recrystallization for purity .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm backbone structure and substituent positions. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR, while the morpholine ring protons appear as multiplets between 3.0–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions) and detect impurities .

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95% is typical for research-grade material) .

Advanced: How can researchers optimize the hydrochloride salt formation to maximize yield?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents (e.g., THF) for better solubility of intermediates, followed by switching to diethyl ether or hexane to precipitate the hydrochloride salt .

- Stoichiometry : Ensure excess HCl (1.5–2.0 equivalents) during salt formation to drive the reaction to completion.

- Crystallization Conditions : Slow evaporation at 4°C enhances crystal purity. For hygroscopic salts, lyophilization may be preferred .

Advanced: How can enantiomeric purity be ensured if stereocenters are present?

Methodological Answer:

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions (e.g., TD-DFT calculations) .

- X-ray Crystallography : Single-crystal X-ray diffraction provides definitive stereochemical assignment. Programs like SHELXL are widely used for structure refinement .

Advanced: How should researchers address conflicting spectroscopic data during characterization?

Methodological Answer:

- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., tert-butyl 3-(aminomethyl)morpholine-4-carboxylate derivatives) .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-Boc intermediates or dimerization artifacts). Adjust reaction conditions (e.g., lower temperature) to suppress side reactions .

- Dynamic NMR : For conformational isomers, variable-temperature NMR can resolve overlapping signals by exploiting differences in rotational barriers .

Basic: What are the primary research applications of this compound?

Methodological Answer:

- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors or GPCR-targeted drugs due to its amine and morpholine moieties, which enhance solubility and bioavailability .

- Peptide Mimetics : The aminoethyl group serves as a spacer in peptide conjugates for probing receptor-ligand interactions .

Advanced: What strategies mitigate degradation during long-term storage?

Methodological Answer:

- Temperature Control : Store at –20°C under inert gas (argon) to prevent hydrolysis of the tert-butyl ester .

- Desiccants : Use silica gel or molecular sieves in storage vials to minimize moisture uptake.

- Stability Monitoring : Periodic HPLC analysis (every 6 months) to detect degradation products like free amines or carboxylic acids .

Advanced: How is computational modeling used to predict reactivity or interactions?

Methodological Answer:

- DFT Calculations : Predict reaction pathways (e.g., Boc deprotection kinetics) using Gaussian or ORCA software.

- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina to prioritize synthetic analogs for testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.